molecular formula C13H15NO3 B174959 2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione CAS No. 125404-24-2

2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione

Cat. No.: B174959
CAS No.: 125404-24-2
M. Wt: 233.26 g/mol
InChI Key: JGBKYGFUCFYSMT-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione is a synthetic compound belonging to the isoindoline-1,3-dione (phthalimide) class, which is a privileged scaffold in medicinal chemistry and drug discovery . The core phthalimide structure is a key component in several pharmacologically active molecules and is known for its diverse biological properties . Derivatives of isoindoline-1,3-dione have been extensively investigated and shown to exhibit significant analgesic , anti-inflammatory , and anticonvulsant activities . Furthermore, this structural motif is present in various compounds studied for their antitumor and anti-angiogenic effects, making it a valuable template for developing new therapeutic agents for oncology research . The 2,2-dimethylpropyl side chain with a hydroxy group in this specific derivative offers a versatile handle for further chemical modification. Researchers can utilize this functional group to create novel molecular architectures, such as prodrugs, polymer conjugates, or more complex bioactive molecules, expanding its utility in synthetic organic chemistry and materials science. This product is intended for research and development purposes in a controlled laboratory setting.

Properties

IUPAC Name

2-(3-hydroxy-2,2-dimethylpropyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-13(2,8-15)7-14-11(16)9-5-3-4-6-10(9)12(14)17/h3-6,15H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBKYGFUCFYSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1C(=O)C2=CC=CC=C2C1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649365
Record name 2-(3-Hydroxy-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125404-24-2
Record name 2-(3-Hydroxy-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of Phthalic Anhydride Derivatives

A primary route involves the reaction of substituted phthalic anhydrides with amines. For example, 3-amino-4-hydroxyphthalic acid reacts with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid under reflux (120°C) to form the isoindoline-1,3-dione core. Triethylamine is often added as a base to neutralize hydrochloric acid byproducts.

Key Reaction Steps:

  • Esterification: Dimethyl 4-hydroxy-3-nitrophthalate is synthesized via nitration of dimethyl 4-hydroxyphthalate using nitric acid.

  • Reduction: The nitro group is reduced to an amine using Fe/HCl or Zn/HOAc, yielding dimethyl 3-amino-4-hydroxyphthalate.

  • Hydrolysis: The ester groups are hydrolyzed to carboxylic acids using NaOH or HCl, forming 3-amino-4-hydroxyphthalic acid.

  • Cyclocondensation: Reaction with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid forms the target compound.

Side-Chain Introduction

The 3-hydroxy-2,2-dimethylpropyl group is introduced via nucleophilic substitution or alkylation. For instance, hydroxyl-protected intermediates undergo alkylation with 2,2-dimethylpropyl bromide, followed by deprotection using Lewis acids like BCl₃.

Industrial-Scale Production Methods

Industrial synthesis emphasizes green chemistry principles to minimize waste and energy consumption.

Solventless Synthesis

Recent patents describe solvent-free conditions where phthalic anhydride derivatives and amines are heated (100–150°C) in the absence of solvents, achieving yields exceeding 85%. This method eliminates volatile organic compound (VOC) emissions and simplifies purification.

Continuous Flow Reactors

Continuous flow systems enhance reaction control and scalability. By maintaining precise temperatures (120°C) and residence times, these systems reduce side reactions and improve reproducibility.

Reaction Optimization and Conditions

Temperature and pH Dependence

Optimal yields are achieved at 120°C in acidic media (pH 4–6), where the amine nucleophile remains protonated, facilitating nucleophilic attack on the anhydride. Elevated temperatures (>130°C) promote decomposition, while alkaline conditions lead to hydrolysis of the isoindoline ring.

Catalytic Systems

Lewis acids like AlCl₃ or BBr₃ accelerate cyclocondensation by activating the anhydride carbonyl groups. Homogeneous catalysts (e.g., triethylamine) improve reaction homogeneity but require post-synthesis removal.

Purification and Characterization

Crystallization Techniques

Crude products are purified via recrystallization from ethanol/water mixtures, achieving >95% purity. High-performance liquid chromatography (HPLC) is used for analytical validation, with retention times compared to standards.

Spectroscopic Analysis

  • FT-IR: Characteristic peaks include C=O stretches at 1720–1797 cm⁻¹ and N-H stretches at 3242–3389 cm⁻¹.

  • ¹H NMR: Aromatic protons resonate at δ 7.50–8.10 ppm, while the 3-hydroxy-2,2-dimethylpropyl group shows singlet methyl peaks at δ 1.20–1.40 ppm.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for dominant synthesis routes:

MethodReactantsConditionsYield (%)Purity (%)
Solventless CondensationPhthalic anhydride, 3-aminopiperidine120°C, 6 hr8892
Continuous FlowDimethyl 3-amino-4-hydroxyphthalate120°C, 2 hr8595
Alkylation-DeprotectionHydroxyl-protected intermediateBCl₃, CH₂Cl₂, 25°C7890

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactivity .

Major Products

Major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathwaysAdditionally, it may inhibit the aggregation of β-amyloid proteins, indicating a role in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Structural Features

Compound Name Substituent Key Structural Differences Reference
2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione 3-Hydroxy-2,2-dimethylpropyl Bulky dimethyl group at C2
2-(3-Hydroxypropyl)isoindoline-1,3-dione 3-Hydroxypropyl Linear chain without branching
2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione 3-Chloro-2-hydroxypropyl Chloro substituent instead of dimethyl
2-(2-Hydroxy-3-(methoxybenzylamino)propyl)isoindoline-1,3-dione Amino-methoxybenzyl side chain Epoxide-derived amino alcohol structure
2-(4-Acryloylphenyl)isoindoline-1,3-dione Aryl acryloyl group Extended π-conjugation

Physicochemical Properties

  • Solubility : The dimethyl group in the target compound likely reduces solubility in polar solvents compared to linear hydroxypropyl analogues (e.g., 2-(3-Hydroxypropyl)isoindoline-1,3-dione) .

Biological Activity

2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione, also known by its CAS number 883-44-3, is a compound belonging to the isoindoline-1,3-dione family. This class of compounds has garnered significant attention due to their diverse biological activities, including anti-inflammatory, antibacterial, and neuroprotective properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C₁₁H₁₁NO₃ with a molecular weight of 205.21 g/mol. The compound exhibits high solubility in water and possesses several pharmacokinetic properties that are relevant for drug development.

PropertyValue
Molecular FormulaC₁₁H₁₁NO₃
Molecular Weight205.21 g/mol
SolubilityVery soluble (2.35 mg/ml)
Log P (octanol-water)1.18
Bioavailability Score0.55

Neuroprotective Effects

Research indicates that derivatives of isoindoline-1,3-dione exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. For instance, studies have shown that certain derivatives can achieve IC₅₀ values as low as 0.9 μM for AChE inhibition . The mechanism involves binding to the active site of these enzymes, thereby preventing the breakdown of acetylcholine and enhancing cholinergic signaling.

Anti-inflammatory Properties

Isoindoline derivatives have also been evaluated for their anti-inflammatory effects. In vitro studies demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines in macrophages and reduce the expression of cyclooxygenase-2 (COX-2) . This suggests potential applications in treating inflammatory conditions.

Antibacterial Activity

The antibacterial properties of isoindoline derivatives have been documented, with studies reporting activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways . Specific derivatives demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range.

Case Studies

  • Alzheimer's Disease Model : A study evaluated the neuroprotective effects of a series of isoindoline derivatives in a transgenic mouse model of Alzheimer's disease. The results indicated that treatment with these compounds led to improved cognitive function and reduced amyloid plaque formation .
  • Inflammatory Bowel Disease : Another study investigated the anti-inflammatory effects of isoindoline derivatives in a rat model of colitis. The treated group showed significant reductions in inflammatory markers compared to controls .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Cholinesterase Inhibition : The compound's structure allows it to effectively inhibit AChE and BuChE.
  • Cytokine Modulation : It modulates signaling pathways involved in inflammation.
  • Membrane Disruption : Its lipophilic nature aids in penetrating bacterial membranes.

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic ring-opening of epoxide precursors. For example, 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione reacts with amines in n-propanol under pyridine catalysis. Yields vary (26–37%) depending on steric and electronic properties of the amine substituents. Optimization involves adjusting solvent polarity, temperature, and catalyst concentration. Characterization via 1H^1H NMR, 13C^{13}C NMR, and HRMS confirms structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing isoindoline-1,3-dione derivatives?

Nuclear magnetic resonance (1H^1H and 13C^{13}C NMR) is critical for confirming regiochemistry and substituent orientation. For instance, 1H^1H NMR of derivatives shows distinct resonances for hydroxypropyl groups (δ ~3.5–4.5 ppm) and isoindoline-dione aromatic protons (δ ~7.5–8.0 ppm). IR spectroscopy verifies carbonyl stretching (~1700–1750 cm1^{-1}). High-resolution mass spectrometry (HRMS) provides exact mass confirmation .

Q. How can researchers assess the physicochemical properties of this compound for biological studies?

Key properties include logP (lipophilicity, ~1.73) and polar surface area (PSA, ~54.45 Å2^2), which influence membrane permeability. Experimental determination via HPLC or computational tools (e.g., SwissADME) predicts solubility and bioavailability. Boiling point (~410°C) and density (~1.36 g/cm3^3) are relevant for handling and storage .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in synthetic yields or biological activity across derivatives?

Variations in yields (e.g., 26–37% in anti-Alzheimer derivatives) arise from steric hindrance or electronic effects of substituents. Systematic substitution studies (e.g., methoxy vs. halogen groups) paired with computational docking (e.g., AutoDock Vina) can rationalize bioactivity discrepancies. Statistical tools like ANOVA identify significant variables in reaction optimization .

Q. How do structural modifications influence the compound’s potential as a disease-modifying agent?

Substituting the hydroxypropyl group with aromatic amines (e.g., 2-methoxybenzyl) enhances acetylcholinesterase inhibition (IC50_{50} values <10 µM in Alzheimer’s models). Molecular dynamics simulations reveal hydrogen bonding with catalytic residues (e.g., Tyr337 in AChE). Conversely, bulky substituents may reduce blood-brain barrier permeability .

Q. What computational methods are employed to predict interactions between this compound and biological targets?

Density functional theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Molecular docking (e.g., Glide, GOLD) predicts binding modes to enzymes like 15-lipoxygenase-1. Hirshfeld surface analysis maps non-covalent interactions (e.g., π-π stacking) in crystal structures .

Q. How can researchers address discrepancies in pharmacological data across in vitro and in vivo studies?

Pharmacokinetic profiling (e.g., microsomal stability assays) identifies metabolic liabilities. For example, esterase-sensitive derivatives may require prodrug strategies. Interspecies variability (e.g., murine vs. human CYP450 isoforms) necessitates species-specific ADMET models .

Methodological Notes

  • Experimental Design : Prioritize substituent libraries with diverse electronic profiles (e.g., electron-withdrawing vs. donating groups) to map structure-activity relationships.
  • Data Validation : Cross-reference NMR assignments with X-ray crystallography (e.g., CCDC entries) to resolve ambiguities in stereochemistry .
  • Advanced Analytics : Combine QSAR models with machine learning to predict bioactivity and optimize lead compounds .

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